molecular formula C13H15NO5S B8326166 2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B8326166
M. Wt: 297.33 g/mol
InChI Key: BFTZHIBQBQWJNU-UHFFFAOYSA-N
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Patent
US07563813B2

Procedure details

A solution of 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (5.53 g, 27.8 mmol) in 25 mL of anhydrous ether was added dropwise to a solution of maleic anhydride (2.72 g, 27.8 mmol) in 25 mL of anhydrous ether. The reaction mixture was stirred at room temperature for 10 h. A yellow precipitate was formed. 2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (5.96 g, 72% yield) was obtained as a yellow solid by filtration.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH3:11])=[C:9]([CH3:12])[S:8][C:7]=1[NH2:13])=[O:5])[CH3:2].[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH:16]=[CH:15]1>CCOCC>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH3:11])=[C:9]([CH3:12])[S:8][C:7]=1[NH:13][C:14](=[O:20])[CH:15]=[CH:16][C:17]([OH:19])=[O:18])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1C)C)N
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow precipitate was formed

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(SC(=C1C)C)NC(C=CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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